![molecular formula C19H25N7O B2636224 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine CAS No. 2199189-33-6](/img/structure/B2636224.png)

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

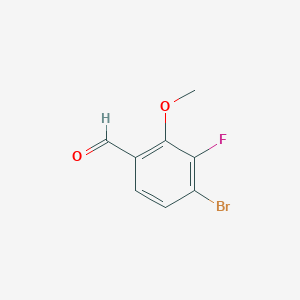

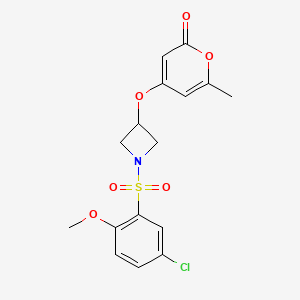

The compound “2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a triazolo[4,3-b]pyridazine ring, a piperidine ring, and a methoxypyrimidine group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The InChI code provided gives some insight into its structure:1S/C9H12N4O/c1-9(2,3)6-4-5-7-10-11-8(14)13(7)12-6/h4-5H,1-3H3,(H,11,14) . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has been explored for its potential applications in anticancer treatments. For example, AZD3514, a derivative of the triazolopyridazine class, has been identified as a small-molecule androgen receptor downregulator and evaluated in a Phase I clinical trial for patients with castrate-resistant prostate cancer. This research highlights the compound's relevance in developing new therapies for advanced prostate cancer, showcasing its role in addressing hERG and physical property issues in previous candidates (Bradbury et al., 2013).

Antidiabetic Applications

Triazolopyridazine derivatives have been investigated for their potential as antidiabetic drugs through inhibition of Dipeptidyl peptidase-4 (DPP-4). A study synthesized a family of triazolopyridazine-6-yl-substituted piperazines, evaluating their DPP-4 inhibition potential and insulinotropic activities. These compounds showed promise as anti-diabetic medications, offering insights into the development of new treatments for diabetes (Bindu et al., 2019).

Antimicrobial Applications

New derivatives of 1,2,4-triazole have been synthesized and tested for their antimicrobial activities. These compounds have shown efficacy against a range of microorganisms, indicating their potential as antimicrobial agents. The study demonstrates the versatility of triazolopyridazine derivatives in combating microbial infections, highlighting their potential in creating new antimicrobial treatments (Bektaş et al., 2007).

Antihypertensive and Vasodilating Activities

Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has uncovered compounds with significant coronary vasodilating and antihypertensive activities. These findings suggest the potential of triazolopyridazine derivatives in developing cardiovascular drugs, offering new avenues for treating conditions like hypertension and promoting heart health (Sato et al., 1980).

Wirkmechanismus

Target of Action

The primary targets of the compound 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine are currently unknown. This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives , which have been synthesized and studied for their diverse pharmacological activities . .

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been shown to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

As a [1,2,4]triazolo[4,3-b]pyridazine derivative, it may potentially affect various biochemical pathways

Result of Action

Given its structural class, it may exhibit a range of biological activities . .

Eigenschaften

IUPAC Name |

6-tert-butyl-3-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O/c1-19(2,3)14-5-6-15-22-23-17(26(15)24-14)13-8-11-25(12-9-13)18-20-10-7-16(21-18)27-4/h5-7,10,13H,8-9,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNGVHFNGJJWHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=NC=CC(=N4)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2636143.png)

![N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide](/img/structure/B2636144.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)

![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)

![8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2636155.png)

![3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane](/img/structure/B2636157.png)

![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)

![(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime](/img/structure/B2636164.png)